![molecular formula C7H5BrN2 B121203 4-(Bromomethyl)picolinonitrile CAS No. 153993-99-8](/img/structure/B121203.png)
4-(Bromomethyl)picolinonitrile
Overview
Description
“4-(Bromomethyl)picolinonitrile” is a chemical compound with the molecular formula C7H5BrN2 and a molecular weight of 197.03 g/mol . It is primarily used for research purposes.
Molecular Structure Analysis
The molecular structure of “4-(Bromomethyl)picolinonitrile” consists of seven carbon atoms, five hydrogen atoms, one bromine atom, and two nitrogen atoms .Physical And Chemical Properties Analysis
“4-(Bromomethyl)picolinonitrile” has a molecular weight of 197.03 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not well-documented in the available literature.Scientific Research Applications
Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles
“4-(Bromomethyl)picolinonitrile” is used in the synthesis of 3-Hydroxy-4-Substituted Picolinonitriles . This unique synthetic approach is achieved via gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N−O bond cleavage of isoxazolopyridines under mild reaction conditions in a stepwise and one-pot fashion .
Production of Biologically Active Molecules
2,3,4-Trisubstituted pyridines, which are frequently found in biologically active molecules, can be synthesized using “4-(Bromomethyl)picolinonitrile”. For instance, the compound that has a reactivating ability of nerve-agent-inhibited human acetylcholinesterase, anti-inflammatory agent, antifungal agent UK-2A, and anti-influenza agent contain 2,3,4-trisubstituted pyridines .
Creation of Various Functional Groups
The cyano group in “4-(Bromomethyl)picolinonitrile” provides opportunities to construct a variety of functional groups, including amino, methyl, amido, imidate, amidoxime, keto, carboxyl, and ester groups, in only one step .
The 3-hydroxy group in “4-(Bromomethyl)picolinonitrile” provides opportunities to introduce various acyl and alkyl groups in one step .
Synthesis of Isoxazolopyridines
“4-(Bromomethyl)picolinonitrile” can be used to synthesize 4-propargylaminoisoxazole, which undergoes intramolecular SEAr reaction catalyzed by Au(I) to afford isoxazolopyridines .
NMR Spectroscopy
“4-(Bromomethyl)picolinonitrile” can be used in NMR spectroscopy as a reference compound .
Safety and Hazards
The safety data sheet for a similar compound, “4-(Bromomethyl)benzaldehyde”, indicates that it is harmful if swallowed or inhaled, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment and ensure adequate ventilation when handling such compounds .
Mechanism of Action
Biochemical Pathways
. This suggests that 4-(Bromomethyl)picolinonitrile may also be involved in similar reactions, affecting the formation of carbon–carbon bonds.
Pharmacokinetics
, suggesting that it may be sensitive to oxygen and temperature, which could affect its bioavailability.
Result of Action
4, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . It is also classified as Skin Corr. 1B, indicating that it may cause skin burns and eye damage .
Action Environment
The action of 4-(Bromomethyl)picolinonitrile may be influenced by various environmental factors. As mentioned earlier, the compound should be stored under inert gas at 2-8°C , suggesting that it may be sensitive to oxygen and temperature. These factors could potentially influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
4-(bromomethyl)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPKGWUBWIETRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442720 | |
Record name | 4-(BROMOMETHYL)PICOLINONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)picolinonitrile | |
CAS RN |
153993-99-8 | |
Record name | 4-(BROMOMETHYL)PICOLINONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Bromomethyl)picolinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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